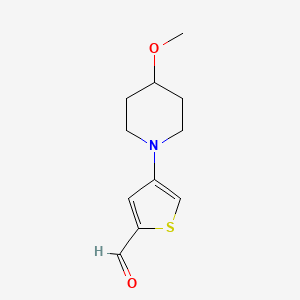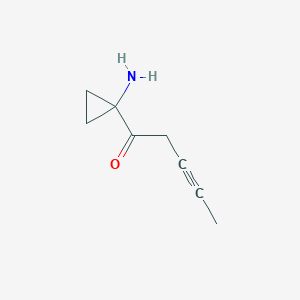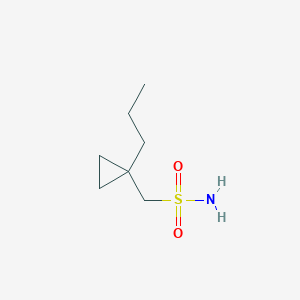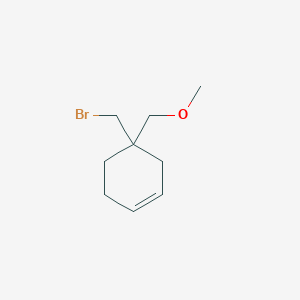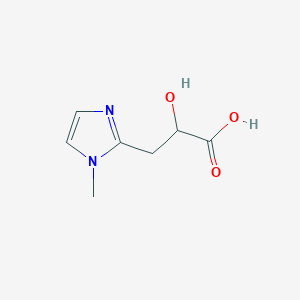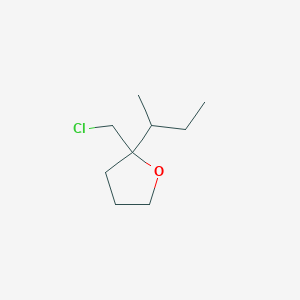
2-(Butan-2-yl)-2-(chloromethyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butan-2-yl)-2-(chloromethyl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers with a variety of applications in organic synthesis and industrial processes. The presence of a chloromethyl group and a butan-2-yl group in this compound suggests potential reactivity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-2-(chloromethyl)oxolane can be achieved through several methods:
Cyclization Reactions: Starting from appropriate diols or halohydrins, cyclization can be induced using acidic or basic conditions to form the oxolane ring.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butan-2-yl)-2-(chloromethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation may produce carbonyl compounds.
Applications De Recherche Scientifique
2-(Butan-2-yl)-2-(chloromethyl)oxolane may have applications in various fields:
Chemistry: As an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology and Medicine: Potential use in the synthesis of pharmaceuticals or biologically active compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(Butan-2-yl)-2-(chloromethyl)oxolane would depend on its specific application. In chemical reactions, it may act as a reactant or intermediate, participating in various pathways to form desired products. The molecular targets and pathways involved would be specific to the reactions or processes in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A simple oxolane used as a solvent and in organic synthesis.
2-Methyl-2-chloromethyl oxolane: A similar compound with a methyl group instead of a butan-2-yl group.
Uniqueness
2-(Butan-2-yl)-2-(chloromethyl)oxolane is unique due to the presence of both a butan-2-yl group and a chloromethyl group, which may confer specific reactivity and properties not found in simpler oxolanes.
Propriétés
Formule moléculaire |
C9H17ClO |
|---|---|
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
2-butan-2-yl-2-(chloromethyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-3-8(2)9(7-10)5-4-6-11-9/h8H,3-7H2,1-2H3 |
Clé InChI |
IOVLMWPPXYMLPN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCCO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


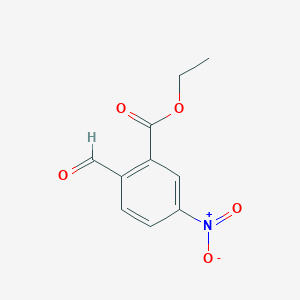
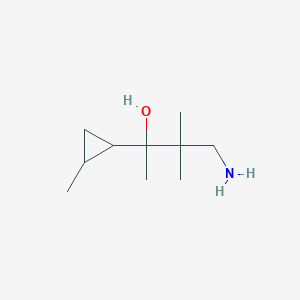
![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)
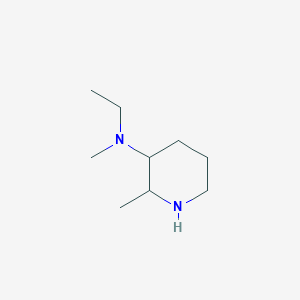

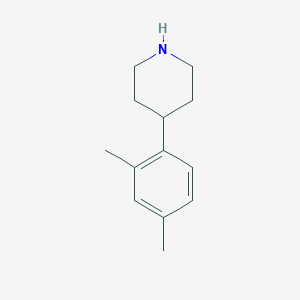

![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
